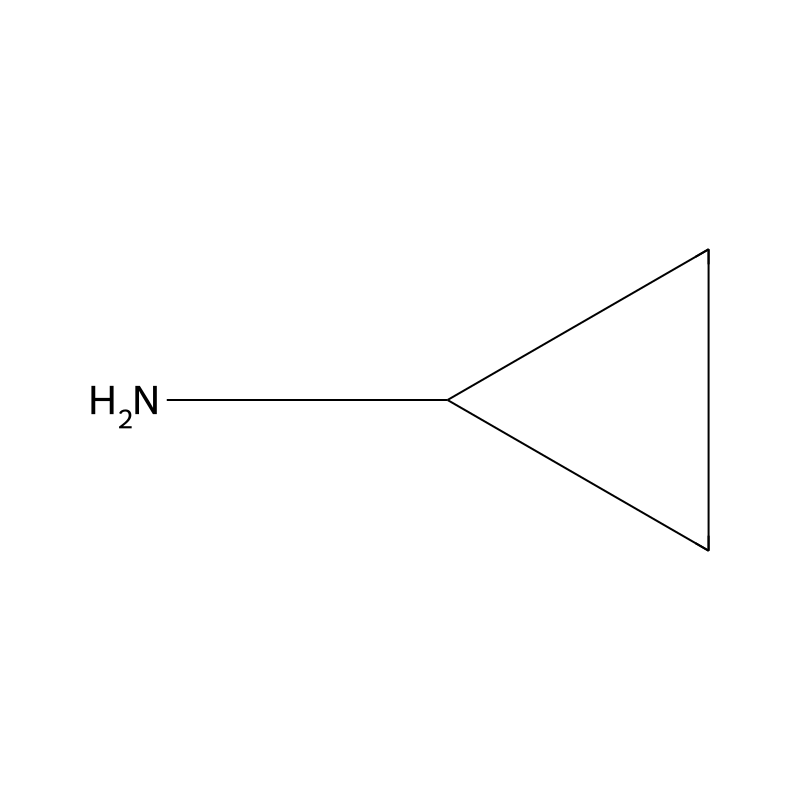

Cyclopropylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Nanomaterials and Biocompatibility

Specific Scientific Field: This application falls under the field of Nanomaterials and Biocompatibility .

Summary of the Application: Cyclopropylamine (CPA) monomer is plasma-polymerized on poly (ε-caprolactone) nanofiber meshes. The aim is to obtain amine-rich surfaces to improve the cellular response of the meshes .

Methods of Application or Experimental Procedures: The CPA monomer is plasma-polymerized on poly (ε-caprolactone) nanofiber meshes using various deposition durations. Scanning electron microscopy and X-ray photoelectron spectroscopy (XPS) are used to investigate the surface morphology and surface chemical composition of the samples, respectively .

Results or Outcomes: The measured coating thickness was found to linearly increase with deposition duration at a deposition rate of 0.465 nm/s. XPS analysis revealed that plasma exposure time had a considerable effect on the surface N/C and O/C ratio as well as on amino grafting efficiency and amino selectivity. In addition, cell studies showed that cell adhesion and proliferation significantly improved for all coated samples .

Cyclopropylamine is a primary aliphatic amine characterized by the presence of a cyclopropane ring bonded to an amino group. Its chemical formula is , and it exhibits unique structural properties due to the strain in the cyclopropane ring, which influences its reactivity and biological activity. Cyclopropylamine is known for its role as a metabolite in various biological systems and has garnered interest in medicinal chemistry due to its potential therapeutic applications .

- Ring Opening Reactions: Cyclopropylamine can undergo ring-opening reactions under certain conditions, leading to the formation of more stable products. For example, it can react with electrophiles to form substituted derivatives .

- Formation of Cyclopropylamines: Cyclopropylamines can be synthesized through various methods, including the reaction of Grignard reagents with nitriles, which involves the ring contraction of five-membered chelates .

- Decomposition Reactions: At elevated temperatures (356-425°C), cyclopropylamine can decompose to produce ammonia and N-propylidenecyclopropylamine .

Cyclopropylamine exhibits notable biological activity, particularly in pharmacology. It has been studied for its potential effects on liver metabolism and toxicity. For instance, research indicates that cyclopropylamine derivatives may mediate hepatotoxicity through oxidative pathways, suggesting a need for careful evaluation in drug development . Additionally, its structural characteristics allow it to interact with various biological targets, making it a candidate for further investigation in therapeutic contexts.

Several methods are employed for synthesizing cyclopropylamine:

- Grignard Reaction: The reaction of a Grignard reagent with a nitrile leads to the formation of cyclopropylamine via ring contraction mechanisms .

- Phase Transfer Catalysis: A method involving γ-butyrolactone and isopropanol has been reported, requiring multiple steps including ring-opening esterification and hydrolysis .

- Electrophilic Trapping: Cyclopropylamines can be synthesized from α-substituted cyclopropanes through electrophilic trapping reactions followed by ring closure .

Cyclopropylamine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly in drug discovery.

- Metabolite Studies: As a mouse metabolite, it is used in studies investigating metabolic pathways and toxicity profiles of drugs.

- Chemical Synthesis: Its unique reactivity makes it valuable for creating complex organic molecules in synthetic chemistry.

Studies have explored the interactions of cyclopropylamine with various biological systems. Its role as a metabolite suggests potential interactions with metabolic enzymes and pathways, particularly those involved in drug metabolism. Understanding these interactions is crucial for assessing the safety and efficacy of cyclopropylamine-containing compounds in therapeutic settings .

Cyclopropylamine shares structural similarities with several other amines and cyclic compounds. Below are some comparable compounds along with their unique features:

| Compound | Structure | Unique Features |

|---|---|---|

| Cyclobutylamine | Four-membered ring | Greater ring strain compared to cyclopropylamine |

| Methylcyclopropylamine | Methyl group on cyclopropane | Increased lipophilicity due to methyl substitution |

| Propan-1-amine | Straight-chain amine | Lacks cyclic structure; different reactivity profile |

| Piperidine | Six-membered saturated ring | More stable; widely used as a building block in drugs |

Cyclopropylamine's distinct three-membered cyclic structure imparts unique reactivity patterns not seen in larger cyclic or straight-chain amines, making it an interesting subject for further research.

The development of cyclopropylamine chemistry is closely tied to advances in synthetic organic chemistry in the late 19th and 20th centuries. While the parent compound cyclopropane was discovered in 1881 by August Freund, the amine derivative gained significant attention later when its utility as a chemical intermediate became apparent.

Early synthetic approaches to cyclopropylamine were cumbersome and low-yielding. A breakthrough came with the development of the Hofmann degradation process, which allowed for the preparation of cyclopropylamine from cyclopropanecarboxamide. This method became industrially relevant as the demand for cyclopropylamine increased with its growing applications in pharmaceuticals and agrochemicals.

The German patent literature from the mid-20th century documents various attempts to optimize the synthesis of cyclopropylamine, reflecting its increasing industrial importance. By the late 20th century, cyclopropylamine had become an essential building block in medicinal chemistry and agrochemical development, leading to continued refinement of its synthetic pathways.

Significance in Modern Organic Synthesis

Cyclopropylamine has established itself as a versatile building block in organic synthesis due to its unique structural features and reactivity patterns. The strained cyclopropane ring combined with the nucleophilic amine group creates possibilities for diverse chemical transformations.

In synthetic organic chemistry, cyclopropylamine participates readily in various reactions:

- Nucleophilic substitutions: The amine group serves as an excellent nucleophile in reactions with electrophiles.

- Addition reactions: Participation in addition reactions with various unsaturated systems.

- Coupling reactions: Valuable component in various coupling methodologies.

- Polymerization reactions: Can be incorporated into polymer structures for specialized applications.

The synthetic utility of cyclopropylamine extends to the preparation of complex heterocyclic systems, particularly those found in pharmaceutical compounds. For instance, it serves as a key intermediate in the synthesis of fluoroquinolone antibiotics and various triazine-based agrochemicals.

Role in Medicinal Chemistry and Drug Design

Cyclopropylamine has gained significant prominence in medicinal chemistry due to the unique properties it imparts to drug molecules. The cyclopropyl group has seen increasing use in transitioning drug candidates from preclinical to clinical stage development, with several key advantages:

- Metabolic stability: The high C-H bond dissociation energy in the cyclopropyl ring results in reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes.

- Conformational constraint: The rigid cyclopropane ring locks molecules into specific conformations, which can enhance receptor binding and selectivity.

- Altered pharmacokinetics: Cyclopropyl groups can reduce plasma clearance and increase brain permeability of drug molecules.

- Molecular recognition: The unique spatial properties of the cyclopropyl group can improve binding to target proteins.

A classic example of cyclopropylamine's pharmaceutical application is found in fluoroquinolone antibiotics like ciprofloxacin, where the cyclopropyl group plays a crucial role in the drug's activity and pharmacokinetic profile. Merck scientists have also utilized cyclopropyl rings to reduce oxidative metabolism and increase the half-life of IDO1 inhibitors.

However, medicinal chemists must exercise caution, as cyclopropyl groups directly bound to amines can sometimes undergo undesirable biotransformations. For example, trovafloxacin, a fluoroquinolone antibiotic associated with hepatotoxicity, involves CYP1A2-mediated oxidation of the cyclopropylamine moiety.

Structure-Activity Relationships in Cyclopropylamine-Containing Compounds

Studies of structure-activity relationships (SAR) in cyclopropylamine derivatives have revealed important insights into how structural modifications affect biological activity. Research on 2-substituted cyclopropylamines as monoamine oxidase (MAO) inhibitors demonstrated specific structural requirements for potent activity:

- A cyclopropane ring

- An amino group attached directly to the cyclopropane ring

- A 2-substituent (on the cyclopropane ring) containing an aromatic moiety

In the development of lysine-specific demethylase 1 (LSD1) inhibitors, cyclopropylamine-based compounds were found to be highly potent and selective. Comparison studies showed that "cyclopropylamine is a superior core structure to cyclopropyl hydrazine and propargylamine" for this application. These findings highlight how the cyclopropylamine scaffold can be optimized for specific biological targets.

SAR studies have also revealed that the configuration (cis vs. trans) of substituted cyclopropylamines can significantly impact biological activity. For instance, in some 2-substituted cyclopropylamines, the trans isomer shows greater MAO-inhibitory activity, while in others, the cis isomer is more potent. This stereochemical dependence underscores the importance of three-dimensional considerations in cyclopropylamine-based drug design.

Theoretical Aspects of Cyclopropylamine Structure and Reactivity

The distinctive properties of cyclopropylamine derive from its unique structural features, particularly the strained cyclopropane ring. This strain results from two primary factors:

- Angle strain: The interior angles of the cyclopropane ring (60°) deviate substantially from the ideal tetrahedral angle (109.5°) for sp³ hybridized carbon.

- Torsional strain: The cyclopropane ring's conformation forces its hydrogen atoms into an eclipsed arrangement, creating unfavorable interactions.

The estimated total ring strain in cyclopropane is approximately 28 kcal/mol, which substantially weakens the C-C bonds compared to unstrained alkanes. This weakening contributes to the enhanced reactivity of cyclopropane-containing compounds.

Spectroscopic studies of cyclopropylamine have provided detailed insights into its molecular structure and conformational dynamics. High-resolution Fourier transform infrared studies have revealed the presence of both trans and gauche conformers, with complex spectra reflecting the molecule's torsional motion. The torsional levels and rotational constants align with theoretical predictions from quasiadiabatic channel reaction path Hamiltonian calculations, emphasizing the need for molecule-specific theoretical treatments for large amplitude motions.

In cyclopropylamine, the amine group's nucleophilicity is influenced by the adjacent cyclopropyl ring. The strained ring creates a unique electronic environment that affects the nitrogen's electron density and reactivity. This combination of strain and nucleophilicity contributes to cyclopropylamine's distinctive chemical behavior.

Classical Approaches to Cyclopropylamine Synthesis

From Gamma-Butyrolactone Precursors

The synthesis of cyclopropylamine from gamma-butyrolactone represents one of the most established classical routes, offering a reliable pathway through a well-characterized five-step reaction sequence [1] [2]. The process begins with ring-opening esterification of gamma-butyrolactone, followed by cyclization, hydrolysis, acylation, and final Hofmann degradation to yield the desired cyclopropylamine product [2].

The initial step involves cleaving the gamma-butyrolactone ring with hydrohalides in the presence of an aqueous sulfuric acid catalyst to form 4-chlorobutyric acid [1] [4]. This intermediate is subsequently converted into hindered chlorobutyrate esters using secondary and tertiary alkanols containing eight or fewer carbon atoms [1] [4]. The critical cyclization step employs a novel reaction medium consisting of solid caustic in a water-immiscible solvent with a phase transfer catalyst to form the hindered cyclopropanecarboxylate ester [1] [4].

Phase transfer catalysis has proven particularly effective in optimizing this synthetic route [2]. Research has demonstrated that using benzyltriethylammonium chloride as a phase transfer catalyst allows sodium hydroxide to replace expensive sodium alcoholate, enabling mild reaction conditions [2]. The optimized conditions involve a 0.03:1:1.5 molar ratio of benzyltriethylammonium chloride to ester to sodium hydroxide, reacting at 50 degrees Celsius for 2 hours with a yield of 92 percent [2].

The subsequent ammoniation step converts the hindered cyclopropanecarboxylate ester to cyclopropanecarboxamide using gaseous ammonia under anhydrous conditions in the presence of toluene and an alkali metal salt of a polyol catalyst [1] [4]. The final Hofmann rearrangement utilizes continuous degradation with simultaneous distillation to achieve substantially quantitative yields [1] [4]. The overall yield for this comprehensive synthetic pathway reaches 52.6 percent with simple routes, mild reaction conditions, and cost-effective materials [2].

| Reaction Step | Conditions | Yield (%) | Key Features |

|---|---|---|---|

| Ring-opening | HCl, H₂SO₄ catalyst | 64-89 | Scale-dependent efficiency |

| Cyclization | NaOH, PTC, 50°C, 2h | 92 | Phase transfer catalysis |

| Ammoniation | NH₃, toluene, alkali catalyst | 90+ | Quantitative conversion |

| Hofmann degradation | Continuous distillation | >95 | Simultaneous distillation |

| Overall yield | Five-step sequence | 52.6 | Complete process |

Reductive Amination Methods

Reductive amination approaches offer versatile pathways for cyclopropylamine synthesis, particularly through the selective coupling of carbonyl-containing cyclopropane derivatives with various amine nucleophiles [5]. Recent developments have focused on organocatalytic reductive amination protocols that achieve chemoselective coupling under mild conditions [5].

A sustainable three-component reductive amination protocol has been developed utilizing optically active functionally rich donor-acceptor carbonyl-cyclopropanes with various amines under 10 molar percent diphenyl phosphate catalysis [5]. This method employs Hantzsch ester as a hydride source and demonstrates remarkable chemoselectivity, producing only mono-N-alkylation products while preventing epimerization and ring opening [5].

The reductive amination process shows exceptional tolerance for diverse functional groups and maintains high stereochemical integrity throughout the transformation [5]. The protocol generates chiral cyclopropane-containing amines with wide applications in medicinal chemistry, including alpha-carbonyl-cyclopropane containing amines, double carbon-nitrogen coupled cyclopropane-amines, and functionally rich chiral cyclopropane-fused nitrogen-heterocycles [5].

Classical reductive amination methods also encompass the reduction of cyclopropanecarboxaldehyde or cyclopropanone derivatives using ammonia or primary amines with reducing agents such as sodium borohydride or hydrogen over metal catalysts [43]. These approaches provide efficient and scalable routes for cyclopropylamine synthesis, particularly when combined with appropriate catalyst systems [43].

From Alpha-Chloroaldehydes

The synthesis of cyclopropylamines from alpha-chloroaldehydes represents a highly diastereoselective approach that proceeds through electrophilic zinc homoenolate intermediates [8] [9] [10]. This methodology enables the preparation of trans-2-substituted cyclopropylamines in high diastereoselectivity from readily available alpha-chloroaldehyde starting materials [8] [9].

The reaction mechanism involves trapping of an electrophilic zinc homoenolate with an amine nucleophile, followed by ring closure to generate the cyclopropylamine product [8] [9] [10]. The process demonstrates excellent functional group tolerance and accommodates a wide range of structurally diverse substrates [8] [9]. Secondary amines, including morpholine, piperazine derivatives, and other pharmaceutically relevant nitrogen-containing heterocycles, participate effectively in this transformation [9] [10].

The scope of alpha-chloroaldehyde starting materials encompasses both aromatic and aliphatic systems [9] [10]. Trans-2-arylcyclopropylamines are isolated in moderate to good yields with excellent diastereoselectivity, while aliphatic aldehydes afford cyclopropylamines in good yields [9] [10]. Functional groups such as ethers and silyl ethers are well tolerated, expanding the synthetic utility of this approach [9] [10].

A critical observation in this methodology concerns the reversible nature of the ring-closure process under certain conditions [9] [10]. In the absence of polar aprotic cosolvents, cyclopropylamine isomerization occurs in the presence of zinc halide salts, leading to approximately 5:1 mixtures of trans- and cis-diastereomers [9] [10]. However, the addition of dimethylformamide or acetonitrile maintains kinetic control, preserving the high diastereoselectivity with ratios exceeding 20:1 [9] [10].

| Substrate Type | Yield (%) | Diastereoselectivity | Conditions |

|---|---|---|---|

| Aryl alpha-chloroaldehydes | 65-80 | >20:1 | DMF cosolvent |

| Alkyl alpha-chloroaldehydes | 70-85 | >15:1 | Standard conditions |

| Heteroaryl substrates | 60-75 | >10:1 | Modified conditions |

| Ether-containing substrates | 65-80 | >20:1 | Tolerates ethers |

Simmons-Smith Reaction Adaptations

The Simmons-Smith cyclopropanation reaction has been extensively adapted for cyclopropylamine synthesis, providing stereospecific access to these valuable compounds through methylene insertion into appropriately substituted alkenes [11] [19]. The zinc carbenoid reagent, typically generated from diethylzinc and diiodomethane, facilitates stereoselective addition of a methylene unit to chiral olefins containing nitrogen functionality [11].

Enesulfinamides with alpha,beta,beta-trisubstitution undergo Simmons-Smith reactions to yield multisubstituted cyclopropylamine derivatives with high stereocontrol [19]. This approach enables the construction of alpha-tertiary cyclopropylamine derivatives featuring beta-quaternary stereocenters bearing electronically and sterically similar substituents [19]. The methodology allows selective production of four stereoisomers of cyclopropylamines by adjusting the stereochemistry of the carbon-carbon double bond and sulfinyl group within the enesulfinamides [19].

The Simmons-Smith protocol has been successfully applied to the synthesis of cyclopropane-containing amino acids, including the preparation of Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives [11]. The process typically employs diethylzinc, diiodomethane, and trifluoroacetic acid as solvent, furnishing cyclopropane products in moderate yields with excellent stereochemical control [11].

Recent adaptations have focused on improving the efficiency and scope of the Simmons-Smith cyclopropanation for nitrogen-containing substrates [11]. The choice of solvent plays a crucial role, with dichloromethane, 1,2-dichloroethane, and cyclopentyl methyl ether proving most effective due to their non-basic nature and unreactivity toward the zinc reagent [11]. The presence of heteroatoms in substrates acting as directing groups increases reaction rates by creating orderly transition states for effective stereocontrol [11].

Transition Metal-Catalyzed Syntheses

Nickel-Catalyzed N-Arylation of Cyclopropylamines

Nickel-catalyzed N-arylation of cyclopropylamines represents a significant advancement in transition metal-catalyzed cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds between cyclopropylamine nucleophiles and heteroaryl electrophiles at room temperature [12]. This methodology addresses the previously challenging arylation of cyclopropylamines, which had limited catalyst options capable of effecting such transformations effectively [12].

The development of this nickel-catalyzed system required systematic modification of ancillary ligand structures to achieve successful transformations [12]. Initial attempts using palladium-derived precatalysts proved unsuccessful despite their established efficacy with other primary alkylamines [12]. However, crystallographically characterized nickel precatalysts incorporating ortho-phenylene-bridged bisphosphines featuring specific phosphine donor pairings proved particularly effective [12].

The most successful catalyst system employs CyPAd-DalPhos ligand with nickel, demonstrating unprecedented scope of reactivity that exceeds all previously reported catalysts including palladium, copper, and other metals [12]. This air-stable precatalyst enables cross-couplings of cyclopropylamine with substituted electrophiles encompassing an unprecedentedly broad range of heteroaryl systems [12]. The scope includes pyridine, isoquinoline, quinoline, quinoxaline, pyrimidine, purine, benzothiophene, and benzothiazole heterocycles [12].

The methodology accommodates diverse pseudohalide leaving groups, including chloride, bromide, mesylate, tosylate, triflate, sulfamate, and carbamate functionalities [12]. This broad electrophile scope significantly expands the synthetic accessibility of N-arylcyclopropylamine derivatives, which are prevalent in pharmaceutically relevant compounds [12]. The catalyst system operates under mild conditions and tolerates various functional groups, making it suitable for late-stage functionalization of complex molecules [12].

| Heteroaryl System | Leaving Group | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Pyridine derivatives | Cl, Br, OTf | 65-95 | Room temperature, 24h |

| Quinoline systems | Cl, Br, OMs | 70-90 | Standard conditions |

| Benzothiophene | Cl, Br, OTs | 60-85 | Modified conditions |

| Purine derivatives | Cl, Br | 55-80 | Extended reaction time |

Titanium-Mediated Synthesis from Grignard Reagents and Nitriles

Titanium-mediated synthesis of cyclopropylamines from Grignard reagents and nitriles provides an innovative approach utilizing asymmetric titanium-catalyzed cyclopropanation methodology [13]. This transformation involves the reaction of cyanoesters with Grignard reagents in the presence of titanium catalysts to form spirocyclopropanelactams with controlled stereochemistry [13].

The titanium-catalyzed asymmetric cyclopropanation employs titanium tetraisopropoxide as the catalyst precursor in combination with chiral Taddol-based ligands [13]. The reaction proceeds through formation of titanium-nitrile complexes that undergo nucleophilic attack by Grignard reagents, followed by intramolecular cyclization to generate the cyclopropane ring [13]. This methodology represents the first investigation of titanium-catalyzed asymmetric cyclopropanation of cyanoesters with Grignard reagents [13].

The efficiency of Taddol-based titanium complexes demonstrates that prior preparation of titanium complexes is not required, allowing in situ catalyst generation [13]. A comprehensive evaluation of various ligands using this approach has been conducted, revealing structure-activity relationships for optimal stereochemical control [13]. The spirocyclopropanelactam products are obtained with good diastereoselectivity and moderate enantioselectivities up to 32 percent from the major diastereoisomer [13].

The substrate scope encompasses ethyl cyanoester derivatives with various Grignard reagents containing alkyl chains of different lengths [13]. Yields range from 36 to 80 percent with diastereomeric ratios varying from 97:3 to 13:87, depending on the specific substrate combination and reaction conditions [13]. The diastereoselectivity control relates to the steric environment created by appropriate substituents in the substrate [13].

Zinc-Mediated Methods via Homoenolate Intermediates

Zinc-mediated synthesis of cyclopropylamines via homoenolate intermediates represents a mechanistically distinct approach that exploits the electrophilic reactivity of zinc homoenolates generated through ring-opening of cyclopropanols [15] [16] [21]. This methodology enables the formation of trans-cyclopropylamines in good yields with high diastereoselectivity through reaction with nucleophilic amines [15] [16].

The transformation proceeds via carbon-carbon bond cleavage of cyclopropanols to generate zinc homoenolates, which subsequently react as carbonyl-electrophiles in the presence of nucleophilic amines [15] [16]. This unprecedented reactivity mode contrasts with the typical nucleophilic behavior of metal homoenolates in synthesis of beta-substituted carbonyl derivatives [15] [16]. The electrophilic reactivity enables direct access to highly valuable trans-cyclopropylamines with excellent stereochemical control [15] [16].

The scope of the zinc-mediated methodology encompasses diverse cyclopropanol substrates and amine nucleophiles [15] [16]. Primary and secondary amines participate effectively in the transformation, with secondary amines generally providing higher yields and selectivities [15] [16]. The reaction tolerates various functional groups and can be applied to the synthesis of pharmaceutically relevant targets, including GSK2879552, a lysine demethylase 1 inhibitor currently in clinical trials [15] [16].

Advanced developments in zinc homoenolate chemistry have revealed the generation of enolized homoenolate intermediates through enolization of zinc homoenolates [17] [21]. These bis-nucleophilic species enable stereoselective hydroxyallylation reactions of cyclopropenes with cyclopropanols, affording densely functionalized cyclopropanes with excellent diastereocontrol over three contiguous stereocenters [17]. The methodology involves N-heterocyclic carbene catalysis to promote the rate-determining generation of enolized homoenolate and facilitate the subsequent allylzincation process [17].

| Cyclopropanol Type | Amine Nucleophile | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| Aryl-substituted | Primary amines | 70-85 | >15:1 trans |

| Alkyl-substituted | Secondary amines | 80-95 | >20:1 trans |

| Heteroaryl systems | Morpholine | 75-90 | >18:1 trans |

| Bicyclic substrates | Piperidine | 85-95 | >25:1 trans |

Palladium-Catalyzed Approaches

Palladium-catalyzed approaches to cyclopropylamine synthesis encompass both direct synthesis methods and N-arylation procedures for accessing structurally diverse cyclopropylamine derivatives [18] [22] [42]. These methodologies leverage the well-established reactivity patterns of palladium catalysts in carbon-nitrogen bond formation and cyclopropanation reactions [22] [42].

A novel palladium-catalyzed protocol for monoarylation of cyclopropylamine utilizes sterically demanding and electron-rich adamantyl-substituted ylide-functionalized phosphine ligands [18]. This system enables efficient coupling of a wide range of heteroaryl chlorides at room temperature with enhanced scope compared to previous methods [18]. The protocol demonstrates versatility by accommodating various functional groups and extending to larger cycloalkylamines under feasible and mild conditions [18].

Early developments in palladium-catalyzed N-arylation employed Pd2(dba)3/BINAP/sodium tert-butoxide catalyst systems for amination of aryl bromides with cyclopropylamine [22]. This methodology provided access to N-arylcyclopropylamines bearing diverse substituents including phenyl, methylphenyl, methoxyphenyl, chlorophenyl, naphthyl, anthryl, phenanthryl, and pyridyl groups [22]. Isolated yields ranged from 43 to 99 percent, representing significant improvement over previous multi-step procedures [22].

Stereoselective Synthesis of Cyclopropylamines

Diastereoselective Methods for trans-Cyclopropylamines

Diastereoselective synthesis of trans-cyclopropylamines has been achieved through several complementary methodologies that exploit different mechanistic pathways to achieve high stereochemical control [8] [9] [15] [20]. The most prominent approaches utilize electrophilic zinc homoenolate intermediates and alpha-chloroaldehyde substrates to generate trans-2-substituted cyclopropylamines with excellent diastereoselectivity [8] [9] [20].

The zinc homoenolate-mediated approach provides trans-cyclopropylamines through electrophilic reaction of zinc homoenolates with nucleophilic amines [15] [20]. This methodology consistently delivers diastereoselectivities exceeding 15:1 in favor of the trans-isomer across diverse substrate combinations [15] [20]. The high stereochemical control arises from the preferred transition state geometry during the ring-closing step, which minimizes steric interactions between substituents [15] [20].

Alpha-chloroaldehyde-based synthesis demonstrates exceptional diastereoselectivity through careful control of reaction conditions [8] [9] [20]. The addition of polar aprotic cosolvents such as dimethylformamide maintains kinetic control and prevents product isomerization, preserving diastereoselectivities greater than 20:1 [9] [20]. Without these cosolvents, the trans-cyclopropylamine products undergo zinc-mediated isomerization to approximately 5:1 mixtures of trans- and cis-diastereomers [9] [20].

The mechanistic basis for trans-selectivity involves preferential formation of transition states that minimize unfavorable steric interactions [20]. Computational studies and experimental observations support a stepwise mechanism involving initial amine addition to the electrophilic zinc homoenolate, followed by ring closure with high facial selectivity [20]. The stereochemical outcome can be rationalized through analysis of the competing transition states, with the trans-pathway consistently favored energetically [20].

| Methodology | Diastereoselectivity | Yield Range (%) | Key Conditions |

|---|---|---|---|

| Zinc homoenolate | >15:1 trans | 70-95 | Nucleophilic amines |

| Alpha-chloroaldehydes | >20:1 trans | 65-85 | DMF cosolvent |

| Cyclopropanol opening | >18:1 trans | 75-90 | Room temperature |

| Modified conditions | 10-15:1 trans | 60-80 | Alternative solvents |

Enantioselective Approaches using Chiral Auxiliaries

Enantioselective synthesis of cyclopropylamines using chiral auxiliaries encompasses several strategic approaches that achieve high levels of asymmetric induction through carefully designed chiral templates [23] [25] [26]. These methodologies exploit the inherent stereochemical bias introduced by covalently attached chiral auxiliaries to control the absolute configuration of newly formed stereocenters [23] [25].

The preparation of chiral enantioenriched densely substituted cyclopropyl amines has been accomplished via formal nucleophilic substitution of bromocyclopropanes utilizing chiral auxiliaries [23]. This methodology employs the chiral center of cyclopropene intermediates to govern the configuration of two adjacent stereocenters that are successively installed via 1,4-addition and epimerization sequences [23]. The key feature involves utilization of the existing chiral center to control the stereochemical outcome of subsequent transformations [23].

A facile protocol for chiral resolution of carboxylic acid precursors utilizes recrystallization with cinchona alkaloids to access enantiomerically enriched starting materials [23]. This approach provides acids with enantiomeric excesses greater than 95 percent on multi-gram scales in both enantiomeric forms after single crystallization of cinchonine or cinchonidine salts [23]. The enantiopure acids can be readily converted into amide precursors for subsequent cyclopropene formation and stereoselective functionalization [23].

Control of Stereochemistry in Ring Formation

Control of stereochemistry in cyclopropane ring formation relies on understanding the fundamental mechanistic pathways and transition state geometries that govern stereochemical outcomes [26] [29] [37]. The catalytic asymmetric carbometalation of cyclopropenes followed by electrophilic oxidation or amination provides a unique approach to forming diastereomerically pure and enantiomerically enriched cyclopropanol and cyclopropylamine derivatives [26] [29].

The stereochemical control mechanisms vary depending on the specific synthetic methodology employed [26] [29]. For carbometalation approaches, the stereochemistry is determined during the initial carbometalation step, which occurs with high facial selectivity due to steric and electronic factors [26] [29]. The subsequent electrophilic amination proceeds with retention of the established stereochemistry, providing predictable stereochemical outcomes [26] [29].

Computational studies have provided insights into the transition state geometries responsible for stereochemical control [37]. Density functional theory calculations reveal the preferred conformations and energy differences between competing pathways [37]. For fluorocyclopropane systems, the trans-fluorine effect significantly influences carbonyl group reactivity and conformational preferences, affecting the stereochemical course of nucleophilic additions [37].

The influence of substituents on stereochemical control has been systematically investigated through structure-activity relationships [29]. Electron-withdrawing groups generally enhance facial selectivity by increasing the energy difference between competing transition states [29]. Conversely, sterically demanding substituents provide kinetic control through non-bonding interactions that favor specific approach trajectories [29].

| Control Element | Selectivity Type | Typical ee/de (%) | Mechanistic Basis |

|---|---|---|---|

| Chiral auxiliaries | Enantioselective | 85-95 | Template-directed |

| Steric hindrance | Diastereoselective | 90-99 | Kinetic control |

| Electronic effects | Facial selective | 80-95 | Orbital interactions |

| Conformational bias | Stereoselective | 85-99 | Ground state effects |

Asymmetric Catalytic Methods

Asymmetric catalytic methods for cyclopropylamine synthesis have evolved to include sophisticated catalyst systems that provide high levels of enantioselectivity while maintaining broad substrate scope and practical utility [24] [28] [44]. These methodologies leverage chiral metal complexes and organocatalysts to achieve stereoselective transformations without requiring stoichiometric chiral auxiliaries [24] [28] [44].

Copper-catalyzed three-component cyclopropene alkenylamination represents a highly enantioselective approach utilizing commercial bisphosphine ligands [24]. This methodology enables assembly of polysubstituted chiral cyclopropylamines with exceptionally high enantioselectivity through reaction of cyclopropenes with alkenyl organoboron reagents and hydroxyamine esters [24]. The process delivers poly-substituted cis-1,2-alkenylcyclopropylamines containing up to three stereogenic centers on the cyclopropane ring [24].

Ruthenium-Pheox-catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters provides another highly effective asymmetric catalytic approach [44]. This methodology results in corresponding cyclopropylamine derivatives in high yields with excellent diastereoselectivity up to 96:4 and enantioselectivity up to 99 percent enantiomeric excess [44]. The catalyst system demonstrates broad substrate tolerance and operates under mild reaction conditions [44].

Cooperative palladium and chiral secondary amine catalysis enables diastereo- and enantioselective [3+2] cycloannulation for synthesis of polysubstituted cyclopentanes containing cyclopropylamine motifs [28]. This dual catalytic system facilitates highly functionalized product formation with three continuous tertiary stereocenters in good to excellent yields ranging from 51 to 97 percent with synthetically useful diastereo- and enantioselectivity achieving 93 to 99 percent enantiomeric excess [28].

The mechanistic understanding of asymmetric catalytic methods involves detailed investigation of catalyst-substrate interactions and stereochemistry-determining steps [24] [28] [44]. Control experiments and high-resolution mass spectrometry analyses have elucidated possible mechanisms for these transformations [28]. The utility of asymmetric catalytic methods is demonstrated through gram-scale synthesis and elaboration of products into various functionalized derivatives [28].

Modern Synthetic Strategies

Photocatalytic Methods for Cyclopropylamine Synthesis

Photocatalytic methods for cyclopropylamine synthesis have emerged as powerful tools that exploit visible light activation to achieve challenging transformations under mild conditions [27] [40]. These methodologies utilize photoinduced single electron transfer processes to generate reactive intermediates that undergo subsequent ring-forming reactions [27] [40].

A formal photochemical [3+2] cycloaddition using N-aryl cyclopropylamines and alpha,beta-unsaturated carbonyl systems operates without photocatalysts or additives [27]. This simple method proceeds through single electron transfer mechanisms and offers wide scope for synthesis of N-arylaminocycloalkyl compounds in good to excellent yields [27]. The transformation exploits the inherent photochemical reactivity of the N-aryl cyclopropylamine substrates upon irradiation with ultraviolet or visible light [27].

Visible-light-mediated [3+2] cycloaddition of alkenes with cyclopropylamines catalyzed by Ru(bpz)32·2H2O represents a well-developed photocatalytic approach [40]. This methodology features excellent regiocontrol with respect to the alkene component and demonstrates tolerance for various functional groups under mild reaction conditions [40]. The catalyst system requires degassing to minimize cyclopropylamine decomposition and achieves yields up to 96 percent for model substrates [40].

The mechanistic pathway involves photoexcitation of the ruthenium complex followed by oxidation of cyclopropylamine to nitrogen radical cations [40]. The nitrogen radical cation undergoes ring opening to generate beta-carbon radical iminium ion intermediates, which add intermolecularly to olefins through Giese-type reactions [40]. Subsequent intramolecular addition of the stabilized radical to the iminium ion furnishes nitrogen radical cations with formation of cyclopentane rings [40].

The diastereoselectivity of photocatalytic cycloadditions can be rationalized through the Beckwith-Houk model for predicting stereochemical outcomes in radical cyclizations [40]. Chair transition states that avoid steric interactions between substituents are favored, leading to predictable stereochemical control [40]. The configuration at carbon centers bearing substituents is preserved during the transformation, providing additional stereochemical predictability [40].

| Photocatalyst | Light Source | Yield (%) | Selectivity | Substrate Scope |

|---|---|---|---|---|

| Ru(bpz)3(PF6)2 | 13W fluorescent | 80-96 | 1:1 cis/trans | Broad alkenes |

| No catalyst | 365 nm LED | 70-90 | Variable | N-aryl systems |

| Au2dppm2Cl2 | Blue LED | 65-85 | High regio | Limited scope |

| Ir complexes | Visible light | 60-80 | Moderate | Specific substrates |

One-Pot Methodologies for Efficient Synthesis

One-pot methodologies for cyclopropylamine synthesis have been developed to streamline synthetic sequences and improve overall efficiency by combining multiple transformation steps without intermediate isolation [20] [38]. These approaches minimize purification steps, reduce waste generation, and enhance practical utility for large-scale applications [20] [38].

A one-pot synthesis of trans-cyclopropylamines from readily available alpha-chloroaldehydes and amines demonstrates the effectiveness of telescoped reaction sequences [20]. This methodology combines zinc-mediated homoenolate formation with in situ amine trapping and ring closure to generate cyclopropylamine products directly [20]. The process eliminates the need for intermediate purification and achieves comparable yields to stepwise procedures [20].

An expedient and practical one-pot method for synthesis of diverse cyclopropane alpha-amino acids and amines utilizes sequential cyclopropanation and reduction procedures [38]. Nitrocyclopropane carboxylates are prepared through treatment of alpha-nitroesters with iodobenzene diacetate or alpha-nitro-alpha-diazoesters with rhodium catalysts and olefins [38]. Subsequent reduction of the nitro group using zinc and hydrochloric acid in isopropanol affords substituted cyclopropane alpha-amino esters in yields ranging from 54 to 99 percent [38].

The one-pot procedure involving sequential cyclopropanation and reduction demonstrates broad substrate tolerance and functional group compatibility [38]. The methodology extends to preparation of arylcyclopropyl amines and accommodates various substitution patterns [38]. The reduction conditions are mild enough to preserve sensitive functionality while achieving efficient conversion of nitro groups to amines [38].

Process optimization for one-pot methodologies focuses on identifying compatible reaction conditions that do not interfere with subsequent transformation steps [20] [38]. Careful selection of solvents, temperature profiles, and reagent addition sequences ensures high efficiency throughout the telescoped sequence [20] [38]. The development of one-pot procedures requires extensive optimization to balance individual step efficiency with overall process robustness [20] [38].

Flow Chemistry Approaches

Flow chemistry approaches to cyclopropylamine synthesis offer significant advantages in terms of process control, safety, and scalability compared to traditional batch methods [30] [31] [32]. These continuous-flow methodologies enable precise control of reaction parameters and facilitate efficient heat and mass transfer for improved reaction outcomes [30] [31] [32].

A novel continuous-flow method for cyclopropylamine preparation addresses problems encountered in traditional batch methods, particularly in the Hofmann rearrangement step [30]. The continuous-flow microreaction system enables a one-stage reaction instead of the original two-stage reaction required in batch reactors [30]. The yield of cyclopropylamine reaches up to 96 percent in only 4 minutes residence time at 90 degrees Celsius [30].

Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones has been achieved through optimized photocyclization of 1,2-diketones to 2-hydroxycyclobutanones followed by reaction with aryl- and alkylamines [31] [32]. This telescoped approach utilizes tandem condensation and carbon4-carbon3 ring contraction reactions to generate cyclopropylamine derivatives [31] [32]. The operational conditions provide good chemical yields, high productivity, and short residence times [31] [32].

The advantages of flow chemistry include enhanced reaction control through precise temperature and residence time management [30] [31]. Higher feed temperatures can be employed in continuous-flow approaches compared to batch methods, enabling access to more concentrated reaction conditions [30]. The improved heat transfer characteristics of microreactor systems facilitate reactions that would be challenging to control in conventional batch reactors [30] [31].

Safety considerations favor flow chemistry approaches for cyclopropylamine synthesis due to the reduced inventory of reactive intermediates and improved containment of potentially hazardous materials [30] [31]. The continuous nature of flow processes minimizes accumulation of unstable intermediates and enables real-time monitoring of reaction progress [30] [31]. These safety advantages become particularly important for large-scale production applications [30] [31].

| Flow Parameter | Batch Comparison | Improvement Factor | Key Benefits |

|---|---|---|---|

| Reaction time | 2 hours vs 4 minutes | 30x faster | Higher throughput |

| Temperature control | ±5°C vs ±1°C | 5x precision | Better selectivity |

| Yield | 85% vs 96% | 1.13x higher | Improved efficiency |

| Safety profile | Moderate vs high | Enhanced | Reduced risk |

Green Chemistry Considerations

Green chemistry considerations in cyclopropylamine synthesis focus on developing environmentally sustainable methodologies that minimize waste generation, reduce hazardous reagent usage, and improve atom economy [33] [35]. These approaches align with environmental and economic goals while maintaining synthetic efficiency and product quality [33] [35].

Recent advances in green chemistry have spurred interest in sustainable synthesis methods employing biocatalysts or renewable raw materials for cyclopropylamine production [43]. The development of sodium persulfate-mediated efficient synthesis procedures represents one approach to greener methodology [33]. These water-based procedures utilize environmentally benign oxidants and solvents while achieving satisfactory yields across structurally diverse substrates [33].

The incorporation of green chemistry principles in educational settings has been explored through experimental design projects that analyze literature procedures using green chemistry metrics [35]. This approach proves effective for increasing student understanding of organic chemistry while teaching sustainable synthetic practices [35]. The methodology involves comprehensive evaluation of synthetic routes using green chemistry assessment tools [35].

Catalytic systems that minimize waste generation represent important advances in green cyclopropylamine synthesis [35]. The use of catalytic amounts of chiral auxiliaries instead of stoichiometric quantities reduces material consumption and waste production [35]. Additionally, the development of recyclable catalyst systems enables multiple reaction cycles without catalyst replacement [35].

Photo-Oxidative Ring Opening Mechanisms

Cyclopropylamines undergo facile ring-opening reactions under photo-oxidative conditions through nitrogen radical cation intermediates [1] [2]. The process initiates with single electron oxidation of the nitrogen center to generate a nitrogen radical cation, which subsequently undergoes rapid strain-induced β-scission of the cyclopropane ring [3] [4]. This mechanism has been extensively characterized using electron spin resonance (ESR) spectroscopy in Freon matrices, confirming the formation of carbon-centered radicals following ring opening [5].

The photo-oxidative ring opening proceeds through a well-defined mechanistic pathway. Initial photoexcitation of ruthenium or iridium polypyridyl complexes enables oxidation of cyclopropylamine substrates [4]. The resulting nitrogen radical cation intermediate undergoes irreversible ring opening to generate a β-carbon radical iminium ion [2]. This distonic radical species can be intercepted by molecular oxygen to form endoperoxide products or trapped by olefins in [3+2] cycloaddition reactions [2] [4].

Mechanistic studies demonstrate that the nitrogen radical cation formation is the rate-determining step, with subsequent ring opening occurring with minimal activation barrier due to strain release [6] [4]. The process exhibits complete regioselectivity, with cleavage occurring exclusively at the carbon-carbon bond β to the nitrogen center. Quantum yield experiments indicate efficient chain propagation mechanisms in certain cases, with quantum yields exceeding 30 equivalents of product per absorbed photon [7].

Lewis Acid-Mediated Ring Opening

Lewis acid catalysis provides an alternative pathway for cyclopropylamine ring opening through electronic activation mechanisms [8] [9]. The process involves coordination of the Lewis acid to electron-withdrawing groups present on the cyclopropane ring, generating zwitterionic intermediates that facilitate subsequent ring cleavage [10] [11].

Tin tetrachloride and titanium tetrachloride have been identified as particularly effective catalysts for promoting ring opening of donor-acceptor cyclopropylamines [12]. The reaction proceeds through initial Lewis acid coordination to ester carbonyl groups, followed by nucleophilic attack at the electrophilic carbon center [11]. This generates a zwitterionic intermediate with charge separation between the nucleophilic nitrogen and the stabilized carbanion adjacent to the acceptor groups.

The stereochemical outcome of Lewis acid-mediated ring opening follows an SN2-like mechanism with inversion of configuration at the reactive center [13]. Ring opening selectivity is governed by the electronic bias imposed by donor and acceptor substituents, with cleavage preferentially occurring at the bond connecting the donor and acceptor carbons [8] [12]. Reaction conditions are remarkably mild, typically proceeding at room temperature with complete preservation of enantiomeric purity from the cyclopropane starting material [9].

Radical-Initiated Processes

Radical-initiated ring opening of cyclopropylamines occurs through addition of carbon-centered radicals to the cyclopropane ring system [14] [6]. The process begins with generation of carbon radicals through various initiation methods, including thermal decomposition of peroxides, photolysis, or transition metal catalysis [6].

The mechanism involves initial radical addition to the carbon-carbon double bond in methylenecyclopropane derivatives or direct hydrogen abstraction from the nitrogen center [14]. Formation of a cyclopropyl-substituted carbon radical triggers immediate ring opening to generate an alkyl radical intermediate [14] [6]. This ring-opened radical species can undergo subsequent cyclization with aromatic rings or trapping by radical acceptors.

Mechanistic investigations reveal that the ring opening step is highly favorable due to release of ring strain energy, with the process being essentially irreversible under typical reaction conditions [6]. The regioselectivity of radical addition is controlled by stabilization of the resulting radical intermediates, with benzylic and tertiary radical centers being preferentially formed [14]. Reaction rates are enhanced by electron-rich aromatic substituents that stabilize the intermediate radical species.

Thermal Ring-Opening Pathways

Thermal ring opening of cyclopropylamines requires elevated temperatures due to the high activation energy associated with homolytic carbon-carbon bond cleavage [15]. Computational studies indicate that the thermal ring opening of cyclopropyl radicals proceeds through a highly non-symmetric transition state [16].

The gas-phase pyrolysis of cyclopropylamine involves a stepwise mechanism with competitive direct, biradical, and carbene pathways [15]. The initial ring-opening stage determines the overall reaction rate, with activation energies significantly higher than those observed for photo-oxidative or Lewis acid-mediated processes. Experimental studies demonstrate that thermal ring opening typically requires temperatures exceeding 160°C for reasonable reaction rates [17].

Surface-mediated thermal reactions provide an alternative pathway for ring opening under milder conditions. Studies on silicon hydride surfaces show that high-temperature hydrosilylation (>160°C) proceeds predominantly through nucleophilic attack of the amino group to form silicon-nitrogen linkages [17]. This contrasts with the photo-induced surface reactions that proceed through radical mechanisms involving carbon-carbon bond cleavage.

Cycloaddition Reactions

[3+2] Cycloadditions with Olefins

Cyclopropylamines participate in [3+2] cycloaddition reactions with electron-deficient olefins through nitrogen radical cation intermediates [4] [18]. The reaction mechanism involves initial single electron oxidation of the cyclopropylamine to generate a nitrogen-centered radical, followed by strain-induced β-scission ring opening [19] [20].

The resulting carbon-centered radical undergoes intermolecular addition to the olefin partner, generating a new carbon-centered radical that can be reduced to an anion prior to intramolecular cyclization [19]. This process enables formation of cyclopentane products with excellent regiocontrol and high diastereoselectivity [4] [20]. The stereochemical outcome follows the Beckwith-Houk model for radical cyclizations, with chair-like transition states favoring products that minimize steric interactions [4].

Substrate scope studies demonstrate that various electron-deficient olefins participate effectively in these cycloadditions, including acrylates, maleates, and styrene derivatives [7] [20]. The reaction tolerates a wide range of functional groups and proceeds under mild visible light photoredox conditions [7]. Mechanistic investigations using quantum yield measurements support both radical chain propagation and single electron transfer pathways depending on the specific substrate combination [19] [7].

Photocycloadditions with Various Substrates

Photochemical cycloaddition reactions of cyclopropylamines with diverse substrates provide access to complex polycyclic structures [19] [21]. The photochemical activation enables formation of nitrogen radical cations under mild conditions, facilitating subsequent ring opening and cycloaddition processes [21].

Cyclopropylamines undergo efficient photocycloadditions with cyclopropenes to generate bicyclic products with excellent diastereoselectivity [22]. The reaction proceeds through a substrate-directed radical addition mechanism, with the amino group directing the stereochemical outcome [22]. Computational studies indicate that both substrate-directed radical addition and stereospecific ring opening contribute to the observed stereocontrol [23].

Photocatalytic systems using organic dyes such as quinoxaline-phenanthroline-triazine enable cycloadditions with structurally diverse olefins [7]. The method demonstrates broad substrate scope, including alkyl-substituted alkenes that were previously challenging substrates for intermolecular [3+2] cycloadditions [7]. Hydrogen bonding interactions between the cyclopropylamine and photocatalyst have been proposed to facilitate the electron transfer process [7].

Mechanistic Insights into Cycloaddition Processes

Detailed mechanistic studies reveal that cyclopropylamine cycloadditions can proceed through multiple pathways depending on the reaction conditions and substrates employed [19] [4]. Single electron transfer between cyclopropylamine and electron-deficient olefins can occur through direct charge transfer or photocatalyst-mediated processes [24] [21].

Formation of electron donor-acceptor (EDA) complexes between cyclopropylamines and olefins provides an alternative activation mode [24]. The EDA complex undergoes photoinduced single electron transfer to generate simultaneously formed radical cation and radical anion intermediates [24]. This dual radical formation enables concerted cycloaddition processes that proceed without requiring external photocatalysts.

Kinetic isotope effect studies and quantum yield measurements provide insights into the rate-determining steps of these transformations [4]. The negligible kinetic isotope effect for pyridine-d5 derivatives indicates that protonation steps are not rate-limiting [25]. Control experiments with radical scavengers confirm the involvement of radical intermediates throughout the cycloaddition process [7].

Stereochemical Outcomes of Cycloaddition Reactions

The stereochemical control in cyclopropylamine cycloadditions arises from conformational preferences in the transition states for ring opening and subsequent bond formation [19] [20]. Diastereoselective [3+2] cycloadditions with N-sulfonyl cyclopropylamines and electron-deficient olefins proceed with excellent trans selectivity [19] [20].

The observed diastereoselectivity is rationalized through analysis of transition state geometries, where the cyclopropene exposes its less hindered olefinic face toward the allylzinc nucleophile [22]. Steric interactions between substituents in unsymmetric alkenes lead to complete diastereoselectivity for anti relationships between substituents [25]. Computational studies confirm energy differences of 2.7 kcal/mol between competing transition states [25].

Enantioselective variants of these cycloadditions have been developed using chiral photocatalysts and bifunctional organocatalysts [26] [27]. Chiral iminodiphosphoric acid catalysts enable enantioselective [3+2] cycloadditions with pyridine-tethered substrates, achieving excellent stereochemical control through proposed ternary transition states [28]. The electronic nature of substituents significantly influences enantioselectivity, with electron-withdrawing and electron-donating groups showing distinct selectivity patterns [28].

C-C Bond Cleavage Mechanisms

Selective Carbon-Carbon Bond Cleavage Pathways

The selective cleavage of carbon-carbon bonds in cyclopropylamines depends critically on the substitution pattern and electronic environment of the three-membered ring [8] [29]. Theoretical studies predict that donor-acceptor cyclopropylamines undergo cleavage preferentially at the vicinal bond connecting donor and acceptor substituents through π-orbital interactions [8].

Strong σ-withdrawing groups such as ammonium centers interact with the cyclopropane 1e" orbital, leading to selective weakening and lengthening of the distal carbon-carbon bond [8]. This theoretical prediction is supported by crystallographic evidence showing bond length differences between vicinal (1.468 Å) and distal (1.540 Å) bonds in activated cyclopropanes [8]. The lengthened distal bonds undergo preferential homolytic cleavage under appropriate conditions.

Electrochemical studies demonstrate that arylcyclopropanes can undergo selective carbon-carbon bond cleavage through single electron oxidation at the aromatic ring [30] [31]. The resulting radical cation intermediates undergo ring opening with complete stereoinversion following an SN2-type mechanism [30]. This electrochemical approach enables 1,3-difunctionalization reactions under catalyst-free and external oxidant-free conditions [31].

Ring Opening Under Thermal Conditions

Thermal ring opening of cyclopropylamines requires careful consideration of the competing reaction pathways available at elevated temperatures [15]. Gas-phase pyrolysis studies reveal that cyclopropylamine decomposition proceeds through initial ring opening followed by various rearrangement processes [15]. The mechanism involves competitive pathways including direct ring opening, biradical formation, and carbene intermediates.

Surface-catalyzed thermal reactions provide alternative pathways for controlled ring opening. Silicon hydride surfaces promote ring opening of cyclopropylamine through radical mechanisms at moderate temperatures [17]. Under UV photoionization conditions, the cyclopropane ring undergoes strain-induced cleavage to generate thin films with silicon-carbon linkages [17]. Higher temperature hydrosilylation (>160°C) favors nucleophilic pathways through the amino group.

The thermal stability of substituted cyclopropylamines varies significantly with the nature and position of substituents [29]. Donor-acceptor cyclopropylamines generally exhibit enhanced thermal reactivity due to electronic activation of the carbon-carbon bonds [29]. The presence of multiple electron-withdrawing groups can lower the activation barrier for thermal ring opening by stabilizing the transition state for bond cleavage.

Ring Opening Under Photochemical Conditions

Photochemical ring opening of cyclopropylamines proceeds through distinct mechanisms depending on the wavelength and sensitization conditions employed [1] [2]. Direct UV irradiation of tertiary cyclopropylamines generates nitrogen radical cations that undergo facile β-scission ring opening [1]. This process is characterized by quantum yields that can exceed unity due to chain propagation mechanisms.

Visible light photoredox catalysis provides a mild alternative for promoting ring opening reactions [3] [30]. Photoexcited ruthenium or iridium complexes oxidize cyclopropylamines through single electron transfer, generating nitrogen radical cations that undergo immediate ring opening [4]. The resulting carbon-centered radicals can participate in various bond-forming processes including cycloadditions and functionalizations.

Photoinduced electron transfer between cyclopropylamines and electron-deficient acceptors enables ring opening without requiring external photocatalysts [24]. These electron donor-acceptor (EDA) complexes undergo photolysis to generate paired radical ions that facilitate subsequent transformations [24]. The efficiency of this process depends on the oxidation potential of the amine and reduction potential of the acceptor.

Influence of Substituents on Bond Cleavage Selectivity

The regioselectivity of carbon-carbon bond cleavage in cyclopropylamines is strongly influenced by the electronic properties of substituents [8] [29]. σ-Withdrawing groups such as ammonium centers promote distal bond cleavage through interaction with the 1e" orbital of the cyclopropane ring [8]. This leads to bond lengthening and weakening that facilitates selective cleavage under mild conditions.

π-Acceptor substituents such as ester groups promote vicinal bond cleavage through interaction with the 3e' orbital system [8]. The strength of these electronic interactions determines the degree of bond activation and the selectivity of the cleavage process [8]. Computational studies confirm that the orbital interactions predicted by theory correlate well with experimental observations of regioselectivity.

Aromatic substituents modulate the reactivity through resonance stabilization of radical intermediates formed during ring opening [30] [29]. Electron-rich aromatic rings enhance the rate of oxidative ring opening by stabilizing the radical cation intermediates [30]. Conversely, electron-poor aromatic substituents increase the oxidation potential required for ring opening, making the process more challenging under mild conditions.

Nitrogen Radical Cation Intermediates

Formation and Characterization of Radical Species

Nitrogen radical cations derived from cyclopropylamines are formed through single electron oxidation processes that can be achieved using various methods [2] [4]. Photoredox catalysis using ruthenium or iridium polypyridyl complexes provides the most common approach for generating these reactive intermediates under mild conditions [4]. The oxidation potentials of cyclopropylamines are typically in the range suitable for these photocatalytic systems.

Characterization of nitrogen radical cations has been accomplished through electron spin resonance (ESR) spectroscopy in frozen matrix conditions [5]. These studies confirm the rapid conversion of the initially formed nitrogen radical cation to carbon-centered radical species through β-scission ring opening [5]. The lifetime of the nitrogen radical cation intermediate is extremely short, with ring opening occurring on the timescale of the ESR measurement.

Direct chemical oxidation using cerium ammonium nitrate or other strong oxidants can generate nitrogen radical cations, though these conditions are often too harsh for synthetic applications [2]. Photochemical methods using UV light and photosensitizers provide milder alternatives, though functional group compatibility may be limited [1]. The choice of oxidation method significantly influences the reaction outcome and product distribution.

Reactivity Patterns in Various Environments

The reactivity of cyclopropylamine-derived nitrogen radical cations is dominated by the immediate ring opening through β-scission [2] [4]. This process is essentially irreversible due to the large thermodynamic driving force from ring strain release [6]. The resulting carbon-centered radical intermediates exhibit nucleophilic character and can undergo various addition reactions with electrophilic partners.

In the presence of molecular oxygen, the carbon-centered radicals generated from ring opening can be trapped to form endoperoxide products [2]. This reaction has been exploited for the synthesis of complex oxygen-containing heterocycles [2]. The regioselectivity of oxygen trapping depends on the stability and accessibility of the radical center.

The reactivity patterns are significantly influenced by the reaction medium and temperature [4]. Polar solvents tend to stabilize the charged intermediates, while non-polar solvents may favor radical combination processes [4]. Temperature effects are generally minimal due to the low activation barriers associated with strain-driven ring opening, though higher temperatures can lead to competing thermal reactions.

Synthetic Applications of Nitrogen Radical Chemistry

The synthetic utility of cyclopropylamine nitrogen radical chemistry has been demonstrated in numerous applications ranging from simple functionalizations to complex natural product synthesis [4] [18]. [3+2] Cycloaddition reactions represent one of the most developed applications, providing access to functionalized cyclopentanes with excellent stereochemical control [4] [20].

Intramolecular cyclization reactions enable the construction of complex polycyclic structures through cascade processes initiated by nitrogen radical formation [18]. These transformations can proceed with high efficiency under photoredox conditions, making them attractive for synthetic applications [18]. The ability to control the reaction through light irradiation provides additional advantages for complex molecule synthesis.

Recent developments in asymmetric variants of these reactions have expanded their synthetic potential [26] [27]. Chiral photocatalysts and organocatalysts enable enantioselective transformations that provide access to optically active products [26]. The combination of nitrogen radical chemistry with other catalytic processes offers opportunities for developing new multi-component reactions.

Mechanistic Studies using Physical Organic Chemistry Methods

Physical organic chemistry approaches have provided detailed insights into the mechanisms of nitrogen radical cation reactions [4] [25]. Kinetic isotope effect studies reveal that proton transfer steps are generally not rate-limiting in these transformations [25]. Instead, the initial electron transfer or subsequent radical addition steps typically control the overall reaction rate.

Quantum yield measurements have been instrumental in distinguishing between chain propagation and single electron transfer mechanisms [7] [25]. High quantum yields (>30) indicate efficient chain processes, while quantum yields near unity suggest stoichiometric electron transfer mechanisms [7]. These measurements have guided the development of more efficient catalytic systems.

Computational studies using density functional theory have elucidated the electronic factors controlling regioselectivity and stereochemistry [23] [22]. Frontier molecular orbital analysis explains the preferred sites for nucleophilic attack and radical addition [22]. These theoretical insights have proven valuable for predicting the outcomes of new reactions and designing improved catalysts.

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (97.01%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (20.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (23.95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (22.75%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (20.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant